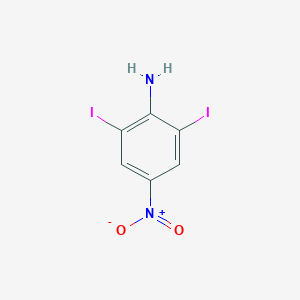

2,6-Diiodo-4-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVYMWQYENWFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202284 | |

| Record name | 2,6-Diiodo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-27-6 | |

| Record name | 2,6-Diiodo-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diiodo-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diiodo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diiodo-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2,6-Diiodo-4-nitroaniline

Executive Summary

2,6-Diiodo-4-nitroaniline is a highly functionalized aromatic compound of significant interest in modern organic synthesis. Characterized by a nitro-activated benzene ring symmetrically substituted with two iodine atoms and an amine group, this molecule serves as a versatile building block for the construction of complex molecular architectures. The presence of two ortho iodine atoms, which are excellent leaving groups in metal-catalyzed cross-coupling reactions, alongside the directing and activating effects of the amino and nitro groups, makes it a valuable precursor in pharmaceutical and materials science research. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol with mechanistic insights, a discussion of its synthetic utility, and essential safety information.

Physicochemical and Spectroscopic Profile

The unique substitution pattern of this compound dictates its physical and spectroscopic properties. The high molecular weight is primarily due to the two iodine atoms. It presents as a pale yellow to amber crystalline solid and is sensitive to light and air.[1] Its solubility profile is typical for a polar aromatic compound of its size, being largely insoluble in water but soluble in polar organic solvents like alcohol and ether.

Core Chemical Properties

A summary of the key physicochemical properties for this compound (CAS No: 5398-27-6) is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄I₂N₂O₂ | [2] |

| Molecular Weight | 389.92 g/mol | [3] |

| Appearance | Pale yellow to amber powder/crystal | [1] |

| Melting Point | 251-253 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol, ether | |

| InChI Key | YPVYMWQYENWFAT-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C=C(C(=C1I)N)I)[O-] | [4] |

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for the structural confirmation of this compound. While full spectra are best obtained from dedicated databases, the expected characteristics are outlined below, with data from the closely related 2,6-dibromo-4-nitroaniline used for illustrative purposes.[5]

| Technique | Expected Observations for this compound | Rationale & Expert Insights |

| ¹H NMR | A sharp singlet for the two equivalent aromatic protons (Ar-H) and a broad singlet for the amine protons (-NH₂). | Due to the C₂ symmetry of the molecule, the two protons on the aromatic ring (at C3 and C5) are chemically equivalent, resulting in a single signal. The amine protons often appear as a broad signal due to quadrupole broadening and potential exchange with trace water. For the dibromo analog in DMSO-d6, the Ar-H singlet appears at δ 8.27 ppm and the -NH₂ singlet at δ 6.79 ppm.[5] |

| ¹³C NMR | Four distinct signals are expected: one for the carbon bearing the amine (C-NH₂), one for the carbon with the nitro group (C-NO₂), one for the iodinated carbons (C-I), and one for the protonated carbons (C-H). | The C-I signal will be significantly shifted upfield compared to its non-substituted counterpart due to the "heavy atom effect" of iodine. For the dibromo analog, the signals are assigned as follows: 149.6 (C-NH₂), 136.9 (C-NO₂), 128.4 (C-H), and 105.8 (C-Br) ppm.[5] A similar pattern is expected for the iodo compound. |

| FT-IR | Characteristic stretches for N-H (amine), N=O (nitro group), C-I, and aromatic C-H/C=C bonds. | Look for two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretches of the primary amine.[5] Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively. |

| Mass Spec. | A molecular ion peak (M⁺) at m/z ≈ 390. | The mass spectrum will show a prominent molecular ion peak. Key fragmentation may involve the loss of the nitro group (-NO₂) or iodine atoms (-I).[4] |

Synthesis and Mechanistic Insights

The most reliable and well-documented synthesis of this compound is achieved via the direct electrophilic iodination of p-nitroaniline. This method, detailed in Organic Syntheses, is robust and scalable.[6]

Causality Behind Experimental Choices

The selection of reagents and conditions is based on fundamental principles of electrophilic aromatic substitution (EAS):

-

Substrate: p-Nitroaniline is used as the starting material. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strong deactivating, meta-directing group. The directing effects of the amino group dominate, guiding the incoming electrophiles to the positions ortho to it (C2 and C6).

-

Iodinating Agent: Iodine monochloride (ICl) is a more potent electrophile than molecular iodine (I₂) because the I-Cl bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom susceptible to nucleophilic attack by the electron-rich aniline ring.[7] Using two equivalents of ICl ensures di-substitution.

-

Solvent: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting materials and facilitate the reaction without competing with the substrate.[6]

-

Temperature: Heating the reaction mixture on a water bath provides the necessary activation energy to overcome the deactivating effect of the nitro group and the steric hindrance of the first iodine atom for the second substitution to occur.[6]

The mechanism is a classic electrophilic aromatic substitution. The π-electrons of the aniline ring attack the electrophilic iodine of ICl, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (e.g., acetate from the solvent) then removes a proton from the carbon bearing the iodine, restoring aromaticity and yielding the iodinated product.[7]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, Coll. Vol. 2, p.349 (1943).[6]

Step 1: Dissolution

-

In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 138 g (1.0 mole) of p-nitroaniline in 370 mL of boiling glacial acetic acid.

Step 2: Addition of Iodinating Agent

-

Remove the heat source.

-

Slowly add a mixture of 325 g (2.0 moles) of iodine monochloride in 100 mL of glacial acetic acid from the dropping funnel over 30 minutes with vigorous stirring. A significant exotherm will be observed.

Step 3: Reaction

-

Heat the mixture on a rapidly boiling water bath for two hours.

Step 4: Isolation and Purification

-

Transfer the hot mixture to a 1-L beaker and allow it to cool to room temperature.

-

Treat the solidified mass with 100 mL of glacial acetic acid, breaking up any lumps.

-

Filter the mixture by suction using a large Büchner funnel, washing the crystals with two 25-mL portions of glacial acetic acid.

-

Return the crystals to the beaker, stir thoroughly with 200 mL of cold glacial acetic acid, and filter again by suction.

-

Wash the filter cake with two additional 25-mL portions of glacial acetic acid, sucking the crystals as dry as possible.

-

Finally, wash the cake with 50 mL of diethyl ether and use suction to remove the ether.

-

Air-dry the product to a constant weight. The expected yield is 220–250 g (56–64%).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The two carbon-iodine (C-I) bonds are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the most reactive of the carbon-halogen bonds in oxidative addition to Pd(0), the first step in many cross-coupling catalytic cycles. This makes this compound a highly reactive substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

-

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl iodide with an organoboron reagent (e.g., an arylboronic acid). For the analogous 2,6-dibromo-4-nitroaniline, efficient double Suzuki couplings have been demonstrated using a ligand-free Pd(OAc)₂ catalyst system in aqueous DMF, yielding 2,6-diaryl-4-nitroaniline derivatives.[8][9] A similar or even higher reactivity is expected for the diiodo compound, providing a direct route to sterically hindered terphenyl systems, which are scaffolds of interest in materials science and medicinal chemistry.

-

Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling aryl halides with amines.[3][10] this compound can be coupled with various primary or secondary amines to introduce new nitrogen-containing substituents at the 2 and 6 positions. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling access to a vast chemical space of complex amines.[11]

Logical Relationship Diagram

Caption: Synthetic utility of this compound in cross-coupling.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: It is classified as an irritant. The specific hazard statements are:

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place (recommended 2-8°C), tightly sealed, and protected from light.

-

In Case of Contact:

-

Eyes: Rinse immediately with plenty of water for several minutes and seek medical advice.

-

Skin: Wash with plenty of soap and water.

-

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible building block for research. The high reactivity of its carbon-iodine bonds in palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for the synthesis of complex, sterically demanding molecules relevant to drug discovery and materials science. Proper adherence to safety protocols is essential when handling this compound.

References

- ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). This compound - Safety and Hazards. PubChem Compound Database.

- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.

- Radhakrishnamurti, P. S., & Padhi, S. C. (1981). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 20B, 1051-1053.

- ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate.

- Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483.

- Sandin, R. B., Drake, W. V., & Leger, F. (1943). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses, Coll. Vol. 2, 349.

Sources

- 1. rsc.org [rsc.org]

- 2. This compound [webbook.nist.gov]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. This compound | C6H4I2N2O2 | CID 79386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 2,6-Diiodo-4-nitroaniline (CAS No. 5398-27-6)

This technical guide provides a comprehensive overview of 2,6-diiodo-4-nitroaniline, a pivotal intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, synthesis, spectral characteristics, reactivity, and safety protocols. The information presented herein is curated to facilitate a deeper understanding of this versatile molecule and to empower its effective application in research and development.

Core Molecular Characteristics

This compound is a highly functionalized aromatic compound featuring two iodo substituents, a nitro group, and an amino group on a benzene ring. This unique substitution pattern imparts distinct chemical properties that make it a valuable building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 5398-27-6 | [1] |

| Molecular Formula | C₆H₄I₂N₂O₂ | [2] |

| Molecular Weight | 389.92 g/mol | |

| Appearance | Pale yellow to amber solid/powder | [2][3] |

| Melting Point | 251-253 °C (lit.) | [2][3] |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [2] |

| pKa (Predicted) | -3.43 ± 0.20 | [3] |

| λmax | 345 nm (in Diethyl ether) | [2][3] |

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the direct electrophilic iodination of p-nitroaniline.[4] This method is efficient and proceeds with high regioselectivity due to the directing effects of the amino and nitro groups.

Reaction Principle and Mechanism

The synthesis is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group. In the acidic medium of glacial acetic acid, the amino group is protonated to some extent, reducing its activating effect. However, the free amine is highly reactive, and the directing effect of the amino group dominates, guiding the two iodine atoms to the positions ortho to it (positions 2 and 6). The nitro group at the para position further deactivates the ring, but its influence is less significant than the activating effect of the amino group on the ortho positions.

The iodinating agent is iodine monochloride (ICl), which is polarized with a partial positive charge on the iodine atom (δ⁺I-Clδ⁻), making it a good electrophile. The reaction proceeds through a standard electrophilic aromatic substitution mechanism involving the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure found in Organic Syntheses.[4]

Materials:

-

p-Nitroaniline (1 mole, 138 g)

-

Iodine monochloride (2 moles, 325 g)

-

Glacial acetic acid

-

Ether

Procedure:

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 138 g (1 mole) of p-nitroaniline in 370 mL of boiling glacial acetic acid.

-

Remove the heat source and, with rapid stirring, slowly add a mixture of 325 g (2 moles) of iodine monochloride in 100 mL of glacial acetic acid from the dropping funnel over a period of 30 minutes. The reaction is exothermic.

-

After the addition is complete, heat the mixture on a rapidly boiling water bath for two hours.

-

Transfer the reaction mixture to a 1-liter beaker and allow it to cool to room temperature.

-

Treat the solidified mixture with 100 mL of glacial acetic acid and break up any lumps.

-

Transfer the mixture to a large Büchner funnel and filter under suction.

-

Wash the crystals on the filter with two 25 mL portions of glacial acetic acid.

-

Return the crystals to the beaker and stir thoroughly with 200 mL of cold glacial acetic acid.

-

Filter the mixture again under suction and wash with two 25 mL portions of glacial acetic acid.

-

Wash the filter cake with 50 mL of ether and use suction to remove the ether.

-

Air dry the product to a constant weight.

Yield: 56-64% of the theoretical amount. An improved yield of up to 86% can be achieved by refluxing the reaction mixture for two hours in an oil bath, followed by a modified work-up.[4]

Spectroscopic Data

A comprehensive understanding of the spectroscopic profile of this compound is essential for its characterization and for monitoring reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The key vibrational frequencies are presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3300 | N-H stretching | Primary amine (-NH₂) |

| ~1620 | N-H bending | Primary amine (-NH₂) |

| ~1590-1490 | C=C stretching | Aromatic ring |

| ~1530-1475 and ~1360-1290 | Asymmetric and symmetric NO₂ stretching | Nitro group (-NO₂) |

| ~690-515 | C-I stretching | Iodo group (-I) |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull). A representative gas-phase IR spectrum is available in the NIST WebBook.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak.

| m/z | Assignment |

| 390 | [M]⁺ (Molecular ion) |

| 360 | [M - NO]⁺ |

| 217 | [M - I - NO₂]⁺ |

Data sourced from PubChem, attributed to the NIST Mass Spectrometry Data Center.[1]

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three functional groups: the amino group, the nitro group, and the two iodo substituents. This trifunctional nature makes it a versatile intermediate in organic synthesis.

Diazotization of the Amino Group

The primary amino group can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions. This is a common strategy for the synthesis of various substituted aromatic compounds.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, yielding a triaminobenzene derivative. This opens up further synthetic possibilities, such as the formation of heterocyclic compounds or the introduction of other functionalities.

Cross-Coupling Reactions of the Iodo Groups

The carbon-iodine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The high reactivity of the C-I bond allows these reactions to be performed under relatively mild conditions. This makes this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds, which are often of interest in medicinal chemistry and materials science. The two iodo groups also offer the potential for sequential or double cross-coupling reactions.

Diagram of Potential Reaction Pathways

Caption: Potential synthetic transformations of this compound.

Applications in Synthesis

While specific examples of the use of this compound in the synthesis of commercial drugs are not prevalent in the readily available literature, its structural analogues, such as 2,6-dichloro- and 2,6-dibromo-4-nitroaniline, are known intermediates in the synthesis of azo dyes.[6][7][8] Given the similar reactivity, it is highly probable that this compound can be used in the synthesis of specialty dyes.

In the context of drug development, the core structure of this compound is a valuable scaffold. The ability to selectively functionalize the iodo, amino, and nitro groups allows for the construction of diverse molecular architectures for screening as potential therapeutic agents. The iodo groups, in particular, are excellent handles for late-stage functionalization in medicinal chemistry programs.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is reported to be air and light sensitive.[2]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this chemical.

Conclusion

This compound is a valuable and versatile synthetic intermediate with a rich chemistry stemming from its unique combination of functional groups. Its well-established synthesis and the diverse reactivity of its amino, nitro, and iodo substituents make it a powerful tool for the construction of complex organic molecules. This guide provides a solid foundation of technical information to support its use in research and development, particularly in the fields of medicinal chemistry and materials science. Further exploration of its applications in the synthesis of novel bioactive compounds and functional materials is a promising area for future research.

References

- Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. (n.d.). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Wikipedia. (n.d.). Electrophilic halogenation.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). This compound.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Google Patents. (n.d.). Process for the preparation of nitroanilines.

- PubChem. (n.d.). 2-Iodo-4-nitroaniline.

- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline.

- RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.

- International Journal of Pharmacy Research & Technology. (n.d.). Green Synthesis of Bioactive Molecules: A Review.

- InTechOpen. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- ChemBK. (n.d.). This compound.

- ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline.

- ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.

- ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.

- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- SpectraBase. (n.d.). 2,6-Diiodo-4-nitrophenol - Optional[1H NMR] - Chemical Shifts.

- RSC Publishing. (n.d.). Crystal structure of 2,6-dichloro-4-nitroaniline.

- RSC Publishing. (n.d.). Mechanism of aromatic iodination by iodine and nitric acid.

- Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-nitroaniline.

- ResearchGate. (n.d.). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.

- ResearchGate. (n.d.). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K.

- ResearchGate. (n.d.). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole.

- Justia Patents. (n.d.). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process.

- Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline.

- Google Patents. (n.d.). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- NIH. (n.d.). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation.

- MDPI. (n.d.). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- Wikipedia. (n.d.). 4-Nitroaniline.

Sources

- 1. This compound | C6H4I2N2O2 | CID 79386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 5398-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound [webbook.nist.gov]

- 6. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 8. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Utility of 2,6-Diiodo-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2,6-diiodo-4-nitroaniline, a key chemical intermediate. We will delve into its core molecular architecture, physicochemical properties, synthesis protocols, and spectroscopic signature. The document is structured to provide not just data, but a causal understanding of the molecule's behavior and utility, grounded in established scientific principles.

Core Molecular Structure & Physicochemical Properties

This compound (CAS No: 5398-27-6) is a polysubstituted aromatic amine.[1][2] Its structure is built upon a central benzene ring, functionalized with three distinct groups that dictate its chemical personality: a nitro group (NO₂), an amino group (NH₂), and two iodine atoms.

The IUPAC name, This compound , precisely defines the arrangement of these substituents.[1] The amino group is designated at position 1 of the aniline backbone. The two bulky iodine atoms occupy the ortho positions (C2 and C6), flanking the amino group. The strongly electron-withdrawing nitro group is situated at the para position (C4) relative to the amino group.[1]

This specific arrangement creates a molecule with significant electronic asymmetry and steric hindrance around the amino group. The electron-donating nature of the amino group (via resonance) and the powerful electron-withdrawing effect of the nitro group (via resonance and induction) create a strong dipole moment. The two iodine atoms primarily exert an electron-withdrawing inductive effect, further influencing the electron density of the aromatic ring.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of this compound are well-documented and critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄I₂N₂O₂ | [1][3][4] |

| Molecular Weight | 389.92 g/mol | [1][2][3] |

| Appearance | Light yellow to amber powder or crystals | [3][5] |

| Melting Point | 251-253 °C | [2][3] |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [3] |

| Maximum UV Absorbance (λmax) | 345 nm (in Diethyl ether) | [3] |

| SMILES | Nc1c(I)cc(cc1I)=O | [2] |

| InChIKey | YPVYMWQYENWFAT-UHFFFAOYSA-N | [1][2][4] |

Synthesis Protocol and Mechanistic Insights

This compound is typically prepared via the direct electrophilic iodination of p-nitroaniline. The procedure outlined in Organic Syntheses provides a robust and reliable method.[6] The strong activating effect of the amino group directs the incoming electrophiles (iodine) to the ortho positions, while the nitro group deactivates the ring, preventing over-iodination at the meta position.

Detailed Experimental Protocol: Iodination of p-Nitroaniline

This protocol is adapted from established literature procedures.[6][7]

Core Directive: The key to this synthesis is controlling the stoichiometry of the iodinating agent and the reaction temperature to favor di-substitution. Using a strong acid like glacial acetic acid as the solvent protonates the amino group to a degree, moderating its reactivity and improving substrate solubility.

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 1 mole (138 g) of p-nitroaniline in 370 mL of boiling glacial acetic acid.[6]

-

Reagent Addition: While stirring rapidly, slowly add a solution of 2 moles (325 g) of iodine monochloride in 100 mL of glacial acetic acid over 30 minutes. The reaction is exothermic.[6]

-

Reaction: Heat the mixture on a boiling water bath for two hours to drive the reaction to completion.[6]

-

Isolation: Allow the mixture to cool. The product will solidify. Crush any lumps and filter the mixture through a Büchner funnel, using suction to remove the dark mother liquor as completely as possible.[6]

-

Washing & Purification:

-

Recrystallization (Optional): For analytical-grade purity, the product can be recrystallized from nitrobenzene, followed by washing with alcohol, to yield yellow crystals with a melting point of 249–250 °C.[6]

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

A comprehensive understanding of a molecule's structure requires analysis through various spectroscopic techniques. The symmetry of this compound simplifies its expected spectral data.

| Technique | Expected Signature / Reported Data | Source(s) |

| ¹H NMR | A single signal in the aromatic region is expected due to the magnetic equivalence of the two protons at the C3 and C5 positions. | [1] |

| ¹³C NMR | Due to molecular symmetry, four distinct signals are expected: C1 (bearing NH₂), C2/C6 (bearing I), C3/C5 (bearing H), and C4 (bearing NO₂). | [1][8] |

| IR Spectroscopy | Characteristic peaks include N-H stretching for the primary amine, strong asymmetric and symmetric stretching for the NO₂ group, and C-I stretching vibrations. | [1][4] |

| Mass Spectrometry | The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 389.9. The fragmentation pattern would likely involve the loss of the nitro group and iodine atoms. | [1][4] |

| Crystal Structure | While specific crystallographic data for this compound is not readily available, its analogue, 2,6-dibromo-4-nitroaniline, has been characterized. By analogy, the diiodo compound is expected to adopt a largely planar conformation, with potential intermolecular hydrogen bonding between the amino and nitro groups of adjacent molecules in the crystal lattice. | [9] |

Applications in Drug Development and Organic Synthesis

Substituted nitroanilines are foundational building blocks in medicinal chemistry and materials science.[10][11] While p-nitroaniline itself is a precursor to dyes and pharmaceuticals, the introduction of two iodine atoms in this compound opens up advanced synthetic possibilities.[12]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The nitro group can be readily reduced to an amine, yielding a tri-substituted benzene diamine. This scaffold is valuable in constructing complex heterocyclic systems or as a core for various pharmacophores. Aromatic nitro compounds are integral to a range of drugs, including antimicrobial and anticancer agents.[10][13]

-

Precursor for Cross-Coupling Reactions: The carbon-iodine bonds are highly susceptible to participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise and efficient introduction of new carbon-carbon or carbon-heteroatom bonds at the 2 and 6 positions, making it a versatile platform for building complex molecular architectures in drug discovery programs.

-

Dye Synthesis: Like its parent compound, it can serve as an intermediate in the synthesis of specialized azo dyes, where the heavy iodine atoms can modulate the compound's color and lightfastness properties.[14]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and requires careful management to ensure personnel safety.

GHS Hazard Information

| Category | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |

Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15] Eyewash stations and safety showers should be readily accessible.[15]

-

Personal Protective Equipment (PPE): Wear suitable gloves, safety glasses with side shields, and a lab coat. For operations that may generate significant dust, an N95-type dust mask is recommended.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] The compound is noted to be light and air-sensitive, so storage in an opaque container under an inert atmosphere is advisable for long-term stability.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[15]

Conclusion

This compound is more than a simple chemical. Its molecular structure, characterized by a polarized aromatic ring flanked by sterically demanding and synthetically versatile iodine atoms, makes it a highly valuable intermediate. Its robust synthesis from common starting materials and its potential for further elaboration through modern synthetic methods ensure its continued relevance in the fields of medicinal chemistry, dye manufacturing, and advanced materials research. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in the laboratory and beyond.

References

- This compound - ChemBK. (n.d.).

- 2,6-DIIODO-p-NITROANILINE - Organic Syntheses Procedure. (n.d.).

- Chemical Properties of this compound (CAS 5398-27-6) - Cheméo. (n.d.).

- This compound | C6H4I2N2O2 | CID 79386 - PubChem. (n.d.).

- Preparation of 2-iodo-4-nitroaniline - PrepChem.com. (n.d.).

- 2,6-diiodo-3-methyl-4-nitro-aniline Safety Data Sheets(SDS) - LookChem. (n.d.).

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- This compound - NIST WebBook. (n.d.).

- 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem. (n.d.).

- This compound - NIST WebBook (Notes). (n.d.).

- 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem. (n.d.).

- 4 Iodo 2 Nitroaniline Market 2026 Forecast to 2033. (2026).

- Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. (n.d.).

- 4-Nitroaniline - Wikipedia. (n.d.).

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.).

- Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. (n.d.).

- Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Justia Patents. (1981).

Sources

- 1. This compound | C6H4I2N2O2 | CID 79386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 5398-27-6 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. labproinc.com [labproinc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 13. 4 Iodo 2 Nitroaniline Market 2026 Forecast to 2033 [24chemicalresearch.com]

- 14. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

Spectroscopic Data of 2,6-Diiodo-4-nitroaniline: A Technical Guide

Executive Summary: This guide provides a comprehensive analysis of the spectroscopic profile of 2,6-Diiodo-4-nitroaniline, a crucial intermediate in various synthetic applications. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the principles, experimental protocols, and detailed interpretation of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data for this compound. By integrating established methodologies with spectral interpretation, this guide serves as an authoritative reference for the structural elucidation and quality control of this compound.

Introduction

This compound is a highly substituted aromatic compound whose utility in organic synthesis, particularly as a precursor for dyes and pharmaceutical agents, is significant.[1] The precise arrangement of its functional groups—an amine (-NH₂), a nitro group (-NO₂), and two iodine atoms on a benzene ring—creates a unique electronic environment that dictates its reactivity and physical properties. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive and highly informative fingerprint of the molecule's architecture. This guide details the application and interpretation of key spectroscopic methods to provide a holistic understanding of this compound.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before undertaking spectroscopic analysis, as these properties can influence sample preparation and handling. This compound is typically encountered as a yellow crystalline solid.[1] Its high melting point is indicative of a stable crystal lattice structure. Key properties are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄I₂N₂O₂ | [2] |

| Molecular Weight | 389.92 g/mol | [2] |

| Appearance | Light yellow to amber powder/crystal | [1][3] |

| Melting Point | 251-253 °C | [4] |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [1] |

| CAS Number | 5398-27-6 | [4] |

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a multi-technique approach to confirm both the functional groups present and their connectivity. The logical workflow ensures that each analysis provides complementary information, leading to an unambiguous structural assignment.

Caption: Workflow for the spectroscopic characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principles and Rationale for FT-IR

FT-IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. Infrared radiation induces vibrations in molecular bonds (stretching, bending), and the specific frequencies at which a molecule absorbs this radiation are characteristic of the types of bonds present. For this compound, FT-IR is used to confirm the presence of the amine (-NH₂) and nitro (-NO₂) groups, as well as the aromatic ring.

Experimental Protocol: KBr Pellet Method

The solid nature of this compound makes the Potassium Bromide (KBr) pellet method the preferred technique for FT-IR analysis. This approach minimizes spectral interference from solvents.

-

Sample Preparation: Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[5]

-

Matrix Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the sample. The homogeneity of this mixture is critical for a clear spectrum.[5]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7,000-10,000 psi) to form a transparent or translucent pellet.[1] A clear pellet indicates that the particle size is sufficiently small to reduce light scattering.

-

Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |

| 3480 - 3350 | N-H Asymmetric & Symmetric Stretch | Two sharp bands | Characteristic of a primary amine (-NH₂) group.[6] |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to medium bands | Confirms the presence of the benzene ring. |

| ~1630 | N-H Scissoring (Bending) | Medium band | Further confirmation of the primary amine group.[6] |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong, sharp band | A key indicator for aromatic nitro compounds.[7] |

| 1360 - 1290 | Symmetric NO₂ Stretch | Strong, sharp band | The second key indicator for the nitro group.[7] |

| ~850 | C-I Stretch | Weak to medium band | The C-I bond absorption falls in the fingerprint region and can be difficult to assign definitively. |

| ~830 | C-H Out-of-Plane Bending | Strong band | Indicative of a 1,2,3,5-tetrasubstituted benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ¹H and ¹³C NMR

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

-

¹³C NMR provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.

For this compound, the high degree of symmetry and the presence of strongly electronegative and electropositive substituents lead to a simple yet informative set of spectra.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for nitroanilines due to better solubility.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the resonant frequencies of ¹H and ¹³C. Shimming is performed to optimize the homogeneity of the magnetic field.[8]

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard, which results in a spectrum where each unique carbon appears as a single line. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

¹H NMR Spectral Data and Interpretation

Due to the symmetrical substitution on the aromatic ring, the two aromatic protons (at C3 and C5) are chemically and magnetically equivalent.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H4I2N2O2 | CID 79386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. abjournals.org [abjournals.org]

- 5. magritek.com [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

- 8. spectrabase.com [spectrabase.com]

Core Physicochemical Properties of 2,6-Diiodo-4-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diiodo-4-nitroaniline: Melting Point and Solubility

This technical guide provides a comprehensive analysis of two critical physicochemical properties of this compound (CAS No: 5398-27-6): its melting point and solubility. A thorough understanding of these characteristics is fundamental for researchers, scientists, and drug development professionals in designing synthetic routes, developing purification protocols, and formulating this compound for various applications.

This compound is a yellow crystalline solid with the molecular formula C₆H₄I₂N₂O₂.[1][2] Its molecular structure, featuring a nitro group and two iodine atoms on the aniline ring, dictates its physical and chemical behavior. The interplay between the polar amino and nitro groups and the large, nonpolar diiodo-substituted phenyl ring governs its melting point and solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄I₂N₂O₂ | [1] |

| Molecular Weight | 389.92 g/mol | [2][3] |

| Appearance | Light yellow to amber to dark green powder/crystal | [1] |

| CAS Number | 5398-27-6 | [2][4] |

Melting Point Analysis

The melting point of a crystalline solid is a crucial indicator of its purity. For this compound, a sharp melting range is indicative of high purity, whereas a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state.

Reported Melting Point Values

Multiple sources have reported the melting point of this compound, with slight variations that may be attributed to the purity of the sample and the analytical method used.

| Melting Point (°C) | Purity | Source |

| 251-253 | 97% | [1][4] |

| 255 | Min. 98.0% (GC) | [2] |

| 254.0 - 258.0 | >98.0% (GC) |

Experimental Protocol for Melting Point Determination

The following protocol outlines the determination of the melting point of this compound using a capillary melting point apparatus. This method is widely adopted for its accuracy and the small sample size required.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.

-

Finely crush a small amount of the crystalline sample into a powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

-

Melting Point Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a ramp rate of 10-20 °C/min for a preliminary, rapid determination of the approximate melting range.

-

-

Melting Point Determination:

-

For an accurate measurement, use a fresh sample and set the ramp rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample has melted (the upper end of the melting range).

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Solubility Profile

The solubility of this compound is a key parameter for its use in synthesis and formulation. Its solubility is dictated by the principle of "like dissolves like." The presence of polar amino (-NH₂) and nitro (-NO₂) groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the bulky, nonpolar diiodo-substituted benzene ring favors interactions with nonpolar solvents through van der Waals forces.

Qualitative Solubility

Based on available data, the qualitative solubility of this compound in common laboratory solvents is summarized below.

| Solvent | Type | Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large, hydrophobic diiodo-phenyl structure dominates over the polar functional groups, limiting its solubility in water.[1] |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and the ethyl group provides some nonpolar character, allowing for effective solvation.[1] |

| Diethyl Ether | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amino group of the aniline, and the overall low polarity of the solvent is compatible with the nonpolar regions of the molecule.[1] |

For context, related halogenated nitroanilines exhibit similar solubility patterns. For instance, 2,6-dibromo-4-nitroaniline is soluble in acetic acid[5], and 2,6-dichloro-4-nitroaniline has very low solubility in water (6.3 mg/L)[6].

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method to assess the qualitative solubility of this compound.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Preparation: Add approximately 10 mg of this compound to a series of test tubes.

-

Solvent Addition: Add 1 mL of a selected solvent to each test tube.

-

Observation: Agitate the mixture at room temperature for 1-2 minutes and observe if the solid dissolves completely.

-

Heating: If the solid does not dissolve at room temperature, gently heat the mixture in a water bath to observe if solubility increases with temperature.

-

Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent.

Workflow for Solubility Determination

Caption: Workflow for the qualitative solubility assessment of this compound.

Conclusion

The melting point and solubility of this compound are fundamental properties that are essential for its handling, purification, and application in research and development. The high melting point is characteristic of a molecule with strong intermolecular forces in its crystal lattice. Its solubility profile, demonstrating solubility in organic solvents like alcohol and ether and insolubility in water, is consistent with its chemical structure containing both polar and nonpolar moieties. The experimental protocols provided herein offer standardized methods for the verification of these properties in a laboratory setting.

References

- This compound - ChemBK. (n.d.).

- Chemical Properties of this compound (CAS 5398-27-6) - Cheméo. (n.d.).

- This compound | C6H4I2N2O2 | CID 79386 - PubChem. (n.d.).

- 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem. (n.d.).

- 2,6-Dichloro-4-nitroaniline - Wikipedia. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | C6H4I2N2O2 | CID 79386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 5398-27-6 [sigmaaldrich.com]

- 5. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,6-Diiodo-4-nitroaniline

Introduction: Understanding the Significance of 2,6-Diiodo-4-nitroaniline

This compound is a halogenated aromatic amine that serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, characterized by an aniline core substituted with two iodine atoms and a nitro group, imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules, including dyes and potentially pharmacologically active compounds. The strategic placement of the iodo- and nitro- groups on the benzene ring activates and directs subsequent chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, methods for its synthesis and characterization, and essential safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. These foundational data points are critical for designing synthetic routes and ensuring safe laboratory practices.

| Property | Value | Source(s) |

| CAS Number | 5398-27-6 | [1][2][3] |

| Molecular Formula | C₆H₄I₂N₂O₂ | [1][3][4] |

| Molecular Weight | 389.92 g/mol | [2][3][4] |

| Appearance | Yellow to amber powder or crystals.[1] | [1][2] |

| Melting Point | 251-253 °C (lit.) | [1] |

| Solubility | Soluble in alcohol and ether; insoluble in water.[1] | [1] |

| Density | ~2.505 g/cm³ (estimate) | [1] |

| Flash Point | 229.2 °C | [1] |

Synthesis and Purification

Synthetic Pathway: Electrophilic Iodination

This compound is typically synthesized via the electrophilic iodination of p-nitroaniline.[5][6] The amino group of the starting material is a potent activating group, directing the incoming electrophiles (iodine) to the ortho positions. The nitro group, being a deactivating group, does not significantly hinder this process.

A common laboratory-scale procedure involves dissolving p-nitroaniline in glacial acetic acid, followed by the addition of iodine monochloride (ICl).[5] The reaction mixture is heated to facilitate the substitution.[5][6]

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Purification Protocol

Post-synthesis, the crude product is typically purified to remove unreacted starting materials and byproducts. A common purification method involves the following steps:

-

Filtration and Washing: The solidified product is filtered and washed with glacial acetic acid to remove the bulk of impurities.[5]

-

Neutralization: The filter cake is then treated with hot water and a small amount of sodium bisulfite. This step is crucial to neutralize any remaining acid and to remove excess iodine.[5]

-

Recrystallization: For obtaining a high-purity product, recrystallization from a suitable solvent like nitrobenzene, followed by washing with alcohol, is recommended.[5] The purity can be assessed by the sharp melting point of the final product.[2]

Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[8] Key expected vibrational modes include:

-

N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

-

Asymmetric and symmetric stretching of the NO₂ group , expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-N stretching and C-I stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 389.92.[3] The fragmentation pattern can provide further structural information. The NIST WebBook also lists mass spectral data for this compound.[9]

UV-Visible Spectroscopy

The maximum UV absorbance (λmax) for this compound has been reported at 345 nm in diethyl ether.[1] This absorption is characteristic of the chromophoric system of the molecule.

Reactivity and Potential Applications

The presence of two iodine atoms makes this compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions, opening avenues for the synthesis of a diverse range of derivatives. The nitro group can be reduced to an amino group, providing another site for chemical modification.

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10][11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[10][11]

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.[12]

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a synthetically versatile molecule with well-defined physicochemical properties. A thorough understanding of its synthesis, purification, and characterization is paramount for its effective use in research and development. The methodologies and data presented in this guide serve as a comprehensive resource for scientists working with this compound, ensuring both successful experimental outcomes and safe laboratory practices.

References

- ChemBK. (2024). This compound - Physico-chemical Properties.

- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 5398-27-6).

- PrepChem.com. (2012). Preparation of 2-iodo-4-nitroaniline.

- PubChem. (n.d.). This compound.

- LookChem. (n.d.). 2,6-diiodo-3-methyl-4-nitro-aniline Safety Data Sheets(SDS).

- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline.

- NIST WebBook. (n.d.). This compound.

- NIST WebBook. (n.d.). This compound.

Sources

- 1. chembk.com [chembk.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | C6H4I2N2O2 | CID 79386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 5398-27-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2,6-Diiodo-4-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-diiodo-4-nitroaniline, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical, field-proven insights into its synthesis, characterization, and safe handling. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Core Chemical Identity and Physicochemical Properties

This compound is a highly substituted aromatic amine that serves as a versatile building block in organic synthesis. Its molecular structure, featuring two bulky iodine atoms ortho to the amino group and a strongly electron-withdrawing nitro group para, dictates its unique reactivity and physical properties.

The formal IUPAC name for this compound is This compound .[1] It is also commonly referred to as 2,6-diiodo-4-nitrobenzenamine.

Table 1: Chemical Identifiers and Core Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5398-27-6 | [1] |

| Molecular Formula | C₆H₄I₂N₂O₂ | [1] |

| Molecular Weight | 389.92 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1I)N)I)[O-] | [1] |

| InChIKey | YPVYMWQYENWFAT-UHFFFAOYSA-N | [1] |

| Appearance | Yellow to amber powder or crystals. | [2] |

| Melting Point | 251-253 °C (lit.) | [3] |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [2] |

These fundamental properties are critical for designing synthetic routes, selecting appropriate solvents for reactions and purification, and for safe storage and handling. The high melting point, for instance, is indicative of a stable, well-ordered crystal lattice, a common feature for symmetrically substituted aromatic compounds.

Synthesis and Mechanistic Insights

The most established and reliable method for the synthesis of this compound is the direct electrophilic iodination of p-nitroaniline. This reaction leverages the activating effect of the amino group, which directs electrophiles to the ortho and para positions. As the para position is already occupied by the nitro group, substitution occurs exclusively at the two ortho positions.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The amino group (-NH₂) is a powerful activating group, donating electron density into the benzene ring and making the ortho and para positions particularly susceptible to electrophilic attack. The nitro group (-NO₂), in contrast, is a strong deactivating group.

The choice of iodinating agent is critical. While molecular iodine (I₂) is a relatively weak electrophile, its reactivity can be significantly enhanced. In the preferred method, iodine monochloride (ICl) in glacial acetic acid is used. ICl is a polarized interhalogen compound (Iδ+-Clδ-), making the iodine atom a much more potent electrophile than in I₂.

The reaction mechanism can be visualized as a two-step process for each iodination:

-

Formation of the Sigma Complex: The electrophilic iodine from ICl attacks the electron-rich carbon atom ortho to the amino group, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base (in this case, likely the solvent, acetic acid, or the counter-ion) abstracts a proton from the carbon bearing the iodine atom, restoring the aromaticity of the ring.

This process occurs sequentially at both ortho positions to yield the final di-iodinated product.

Caption: High-level overview of the synthesis workflow.

Validated Laboratory Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses, which provides a reliable method for obtaining high yields of this compound.

Materials:

-

p-Nitroaniline (1 mole, 138 g)

-

Iodine monochloride (2 moles, 325 g)

-

Glacial acetic acid

-

Sodium bisulfite

-

Nitrobenzene (for recrystallization, optional)

-

Ethanol (for washing, optional)

Equipment:

-

2-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Large beaker

-

Büchner funnel and suction flask

Step-by-Step Methodology:

-

Dissolution: In the 2-L three-necked flask, dissolve 138 g (1 mole) of p-nitroaniline in 370 mL of boiling glacial acetic acid. The use of boiling acetic acid ensures complete dissolution of the starting material.

-

Addition of Iodinating Agent: Remove the heat source. From the dropping funnel, add a solution of 325 g (2 moles) of iodine monochloride in 100 mL of glacial acetic acid slowly over 30 minutes with vigorous stirring. A significant exotherm will be observed; controlling the addition rate is crucial for safety and to avoid side reactions.

-

Reaction: Heat the mixture on a rapidly boiling water bath or in an oil bath under reflux for two hours. This provides the necessary activation energy to drive the di-substitution to completion.

-

Isolation and Quenching: Cool the reaction mixture. The product will precipitate out of the solution. Filter the crude product using a Büchner funnel, sucking the material as dry as possible.

-

Purification - Workup: Create a paste of the filtered cake with 600 mL of hot water. Add a small amount of sodium bisulfite to quench any excess unreacted iodine (indicated by the disappearance of the brown iodine color). This step is critical for obtaining a purer final product.

-

Final Filtration and Drying: Filter the product again and wash thoroughly with water. The product should be air-dried or dried in a vacuum oven to a constant weight. This procedure can yield up to 86% of the theoretical amount.

-

(Optional) Recrystallization: For obtaining a highly pure product for analytical or drug development purposes, this compound can be recrystallized from nitrobenzene, followed by washing with ethanol to remove residual solvent. The melting point of the recrystallized product should be sharp, around 249–250 °C.

This protocol includes an in-situ quenching step with sodium bisulfite, which serves as a self-validating measure for the removal of a key impurity (excess iodine), thereby ensuring the trustworthiness of the final product's quality.

Spectral Characterization

Characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

Table 2: Key Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A singlet in the aromatic region (around 8.0-8.5 ppm) corresponding to the two equivalent protons at C3 and C5. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals corresponding to the six carbon atoms. The carbons bearing the iodine atoms (C2, C6) will be significantly shifted upfield due to the heavy atom effect. The carbon attached to the nitro group (C4) will be downfield, as will the carbon attached to the amino group (C1). The C3 and C5 carbons will appear as a single peak.[1] |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-I stretching vibrations will be observed in the far-IR region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z ≈ 389.9, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |

| UV-Vis | The compound is expected to show strong absorbance in the UV-Vis region due to the extended chromophore system of the nitroaniline moiety. A maximum wavelength (λmax) has been reported at 345 nm in diethyl ether.[2] |

Applications in Synthesis

This compound is a valuable intermediate, primarily utilized in contexts where the amino group can be further functionalized (e.g., through diazotization) or where the iodine atoms can serve as leaving groups in cross-coupling reactions.

Precursor for Azo Dyes

Aromatic amines are classical precursors for the synthesis of azo dyes. The synthesis involves two main steps:

-

Diazotization: The primary amino group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The presence of the two bulky iodine atoms and the electron-withdrawing nitro group can affect the stability and reactivity of the resulting diazonium salt.

-

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component (such as a phenol or another aniline derivative) to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye.

While the related compound, 2,6-dibromo-4-nitroaniline, is explicitly mentioned as an important intermediate in the synthesis of azo disperse dyes, the diiodo-analogue can be expected to serve a similar role, producing dyes with potentially different shades and properties due to the different halogen substituents.[4][5]

Caption: General workflow for the synthesis of azo dyes.

Intermediate in Medicinal Chemistry and Materials Science

Nitroaromatic compounds are crucial in the synthesis of many drugs and bioactive molecules.[6] The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures. The iodine atoms in this compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it a potentially valuable scaffold for generating libraries of compounds in drug discovery programs.

For instance, related iodo-nitroaniline derivatives are used in the synthesis of various biologically active compounds. While specific drugs derived directly from this compound are not prominently featured in readily available literature, its structural motifs are present in molecules of pharmaceutical interest, suggesting its potential as a building block.

Safety, Handling, and Disposal